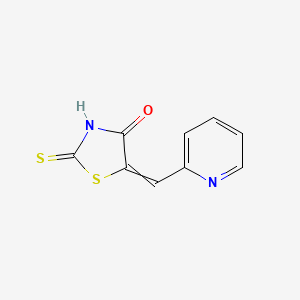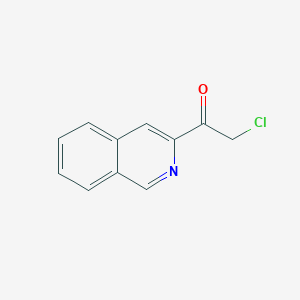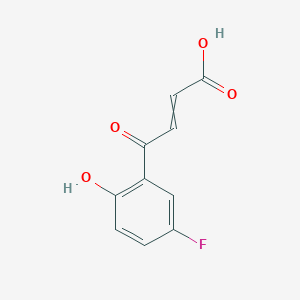
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fluorine atom, a hydroxy group, and a but-2-enoic acid moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid typically involves the use of 5-fluoro-2-hydroxyacetophenone as a starting material. The preparation method includes the following steps :
Esterification: Amino groups and phenolic hydroxy groups undergo double esterification.
Fries Rearrangement: This step is performed under the condition of aluminum chloride/sodium chloride.
Fluorine Diazotization: The hydrolyzate is heated after fluorine diazotization to obtain the final product.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and cost-effectiveness. The use of readily available reagents and mild reaction conditions makes this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with tubulin polymerization, leading to mitotic arrest in cancer cells. This action is mediated through the up-regulation of mitotic regulatory proteins and the induction of mitochondrial-dependent apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 5-Fluoro-2-hydroxyphenacyl bromide
Uniqueness
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H7FO4 |
|---|---|
Poids moléculaire |
210.16 g/mol |
Nom IUPAC |
4-(5-fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7FO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-5,12H,(H,14,15) |
Clé InChI |
JBQBYXOFVKGSKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)C=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


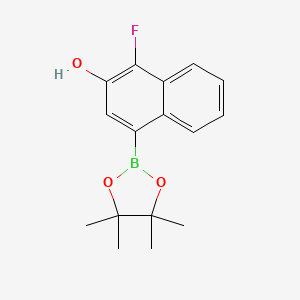
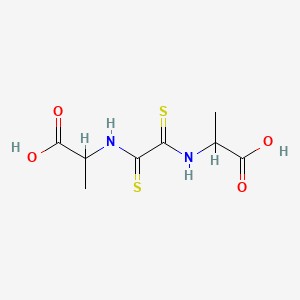
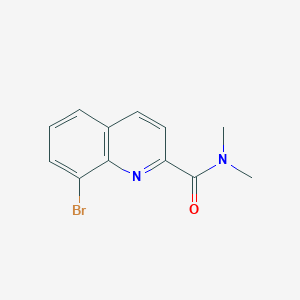
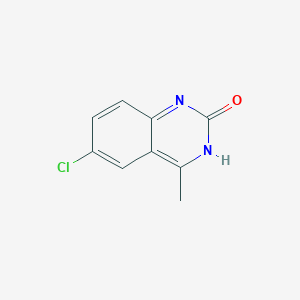
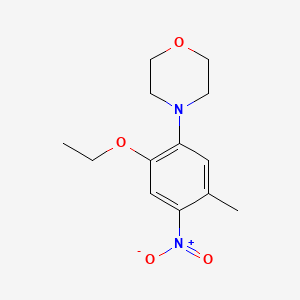
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)
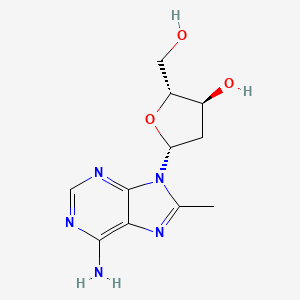
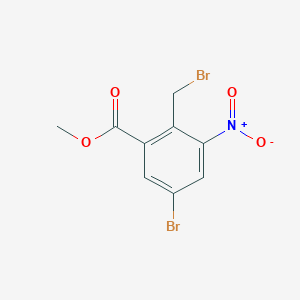
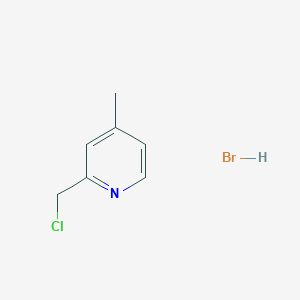
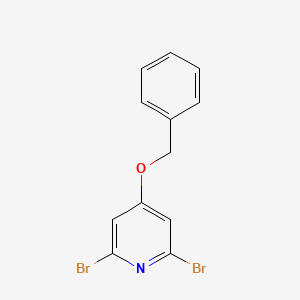
![Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine](/img/structure/B13929886.png)
![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)
